2-(N-methyl-2-aminobenzamido)benzoic acid
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Overview
Description
2-(N-methyl-2-aminobenzamido)benzoic acid is an organic compound with the molecular formula C15H14N2O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(N-methyl-2-aminobenzamido) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-2-aminobenzamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with N-methyl-2-aminobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the acyl chloride group of N-methyl-2-aminobenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include bases such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl-2-aminobenzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(N-methyl-2-aminobenzamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(N-methyl-2-aminobenzamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzoic acid: A precursor in the synthesis of 2-(N-methyl-2-aminobenzamido)benzoic acid.
N-methyl-2-aminobenzoyl chloride: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and carboxyl functional groups.
Properties
CAS No. |
83432-93-3 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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